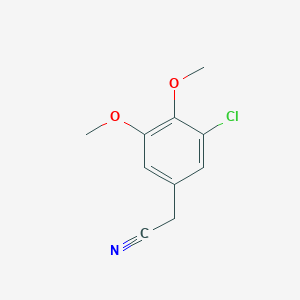

Benzeneacetonitrile, 3-chloro-4,5-dimethoxy-

Description

This compound has garnered attention in medicinal chemistry due to its cytotoxic properties. Studies demonstrate that its benzylidene derivative (compound 5b) exhibits potent activity against cancer cell lines, including MDA-MB-231 (breast adenocarcinoma) and SK-N-MC (neuroblastoma), with IC50 values ranging from 7.56–25.04 μg/ml . Notably, 5b outperformed the chemotherapeutic agent etoposide in cytotoxicity against these cell lines . Additionally, 3-chloro-4,5-dimethoxybenzaldehyde—a precursor to this compound—is utilized in copolymer synthesis, highlighting its versatility in materials science .

Properties

CAS No. |

104113-75-9 |

|---|---|

Molecular Formula |

C10H10ClNO2 |

Molecular Weight |

211.64 g/mol |

IUPAC Name |

2-(3-chloro-4,5-dimethoxyphenyl)acetonitrile |

InChI |

InChI=1S/C10H10ClNO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3H2,1-2H3 |

InChI Key |

ZRTCGLMIFBEIHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC#N)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Aromatic Nitrile Synthesis:

Sandmeyer Reaction:

- Industrial-scale production methods typically involve the use of specialized equipment and optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactivity: Benzeneacetonitrile, 3-chloro-4,5-dimethoxy-, undergoes various reactions

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Benzeneacetonitrile, 3-chloro-4,5-dimethoxy-, serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably:

- Verapamil Hydrochloride : The compound is structurally related to verapamil, a calcium channel blocker used in treating hypertension and certain types of arrhythmias. The mechanism involves inhibiting calcium ion influx into cardiac and smooth muscle cells, leading to decreased heart rate and vascular relaxation .

Case Study: Verapamil Hydrochloride

| Feature | Details |

|---|---|

| Chemical Class | Calcium Channel Blocker |

| Indications | Hypertension, angina, arrhythmias |

| Mechanism of Action | Inhibition of calcium ion flow |

| Therapeutic Benefits | Reduces heart workload and oxygen demand |

Research Insights

Recent studies have focused on enhancing the therapeutic efficacy of compounds derived from Benzeneacetonitrile, 3-chloro-4,5-dimethoxy-. For instance:

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents can improve treatment outcomes for malignancies by overcoming resistance mechanisms .

- Drug Delivery Systems : Novel formulations incorporating Benzeneacetonitrile derivatives are being explored to enhance bioavailability and reduce side effects associated with traditional therapies .

Environmental Considerations

While the compound has beneficial applications, its environmental impact during synthesis and use must be considered. Studies suggest that proper handling and waste management practices are essential to mitigate risks associated with chemical exposure .

Mechanism of Action

- The exact mechanism of action is context-dependent and would require further research. It may involve interactions with cellular targets or metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Phenylacetonitriles

- Chloro vs.

- Positional Effects : The 3-chloro-4,5-dimethoxy substitution pattern creates a steric and electronic environment distinct from 3,4- or 3,5-dimethoxy analogs, possibly influencing receptor binding or metabolic stability.

Physicochemical Properties

- Solubility and Stability : Methoxy groups generally enhance solubility in polar solvents, while chloro groups increase lipophilicity. The 3-chloro-4,5-dimethoxy derivative likely balances these traits, though empirical data (e.g., logP, melting point) are absent in the evidence.

Biological Activity

Benzeneacetonitrile, 3-chloro-4,5-dimethoxy- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

- Chemical Name : Benzeneacetonitrile, 3-chloro-4,5-dimethoxy-

- Molecular Formula : C11H12ClN2O2

- Molecular Weight : 240.68 g/mol

Biological Activity Overview

Research indicates that benzeneacetonitrile derivatives exhibit various biological activities. The following sections detail specific studies and findings.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzeneacetonitrile derivatives. For instance:

- Study on Antibacterial Effects : A study conducted by Lingfa et al. (2024) identified several benzene derivatives with significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .

Anticancer Activity

The anticancer potential of benzeneacetonitrile has also been explored:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, particularly in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be approximately 30 µM for MCF-7 cells, indicating moderate cytotoxicity .

The mechanism underlying the biological activity of benzeneacetonitrile involves several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to cell death in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cell lines .

- Antioxidant Activity : Some studies suggest that benzeneacetonitrile may exert antioxidant effects, potentially contributing to its protective role against oxidative stress in cells .

Case Studies

- Antimicrobial Efficacy : A case study involving the testing of various benzene derivatives highlighted the effectiveness of 3-chloro-4,5-dimethoxy-benzeneacetonitrile against multidrug-resistant bacterial strains. The study reported a significant reduction in bacterial load in treated samples compared to controls .

- Cytotoxicity in Cancer Research : Another case study focused on the effects of this compound on breast cancer cells. The results indicated that treatment with 3-chloro-4,5-dimethoxy-benzeneacetonitrile resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.